![molecular formula C9H17NO2 B109943 5,5-Diethoxypentanenitrile CAS No. 1468-47-9](/img/structure/B109943.png)
5,5-Diethoxypentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Diethoxypentanenitrile (DEPN) is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. DEPN is a nitrile compound that contains two ethoxy groups attached to a pentane chain. This compound is a colorless liquid that is soluble in most organic solvents.
Wirkmechanismus
The mechanism of action of 5,5-Diethoxypentanenitrile is not well understood. However, it is believed that this compound can act as a nucleophile in certain reactions due to the presence of the nitrile group. Additionally, the ethoxy groups attached to the pentane chain can act as electron-donating groups, which can influence the reactivity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known that this compound is a relatively non-toxic compound and does not have any significant effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 5,5-Diethoxypentanenitrile is its ease of synthesis and availability. This compound can be synthesized using relatively simple and inexpensive reagents, making it an attractive building block for organic synthesis. Additionally, this compound is a relatively stable compound and can be stored for long periods without significant degradation.
One of the limitations of this compound is its limited solubility in water. This can make it difficult to use in certain reactions that require a polar solvent. Additionally, this compound can be difficult to purify due to its similar physical properties to other compounds.
Zukünftige Richtungen
There are several future directions for research on 5,5-Diethoxypentanenitrile. One potential area of research is the development of new synthetic routes for this compound that are more efficient and environmentally friendly. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in various industries. Finally, the development of new derivatives of this compound with improved properties and reactivity could lead to new applications in organic synthesis.
Conclusion
In conclusion, this compound (this compound) is a nitrile compound that has potential applications in various industries due to its unique properties. This compound can be synthesized using relatively simple and inexpensive reagents and can be used as a building block in the synthesis of complex organic molecules. Further research is needed to understand the mechanism of action of this compound and its potential applications in various industries.
Synthesemethoden
The synthesis of 5,5-Diethoxypentanenitrile is typically achieved through a reaction between 5-bromo-5-ethylpentanenitrile and ethanol in the presence of a base catalyst. This reaction results in the formation of this compound and sodium bromide as a byproduct. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion of the starting material. The resulting product is then purified through distillation or chromatography to obtain a pure sample of this compound.
Wissenschaftliche Forschungsanwendungen
5,5-Diethoxypentanenitrile has been extensively studied in the field of organic chemistry due to its potential applications in various industries. One of the primary applications of this compound is in the synthesis of pharmaceuticals and agrochemicals. This compound can be used as a building block in the synthesis of complex organic molecules, which can be used as drugs or pesticides. Additionally, this compound can be used as a solvent in the production of various chemicals.
Eigenschaften
CAS-Nummer |
1468-47-9 |
---|---|
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
5,5-diethoxypentanenitrile |
InChI |
InChI=1S/C9H17NO2/c1-3-11-9(12-4-2)7-5-6-8-10/h9H,3-7H2,1-2H3 |
InChI-Schlüssel |
GKYHWVZHPBKFPA-UHFFFAOYSA-N |
SMILES |
CCOC(CCCC#N)OCC |
Kanonische SMILES |
CCOC(CCCC#N)OCC |
Synonyme |
5,5-Diethoxy-pentanenitrile; 4-Cyano-butyraldehyde Diethyl Acetal; 5,5-Diethoxypentanenitrile; 5,5-Diethoxy-valeronitrile; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.